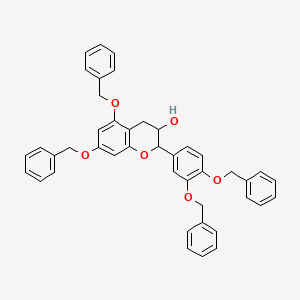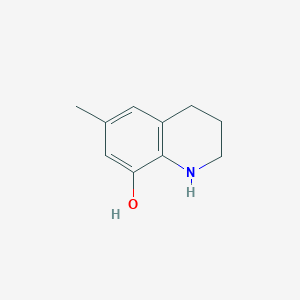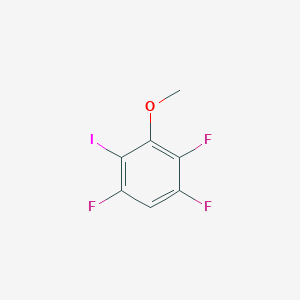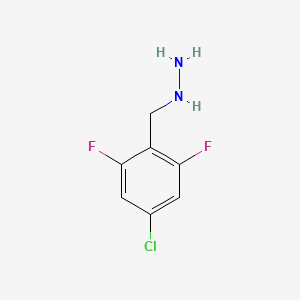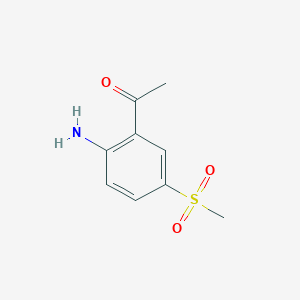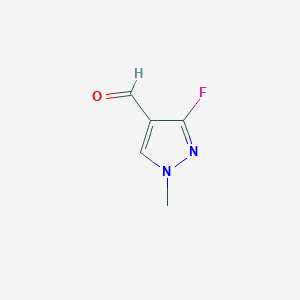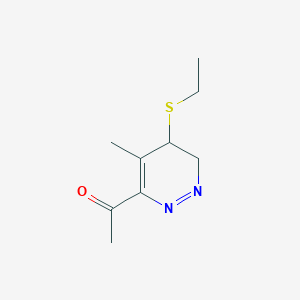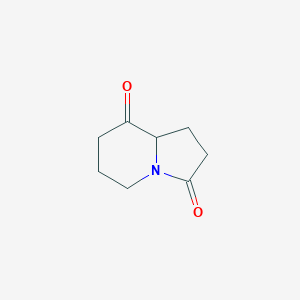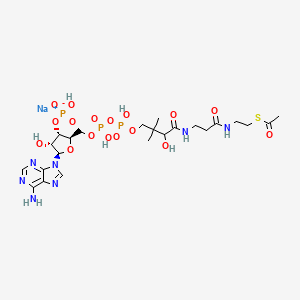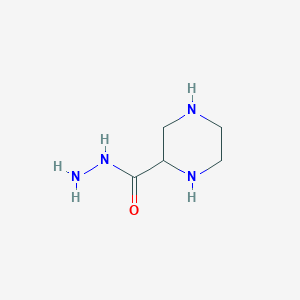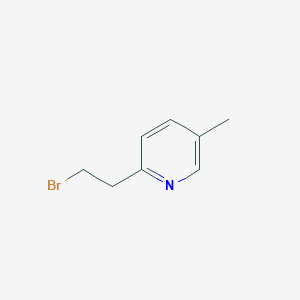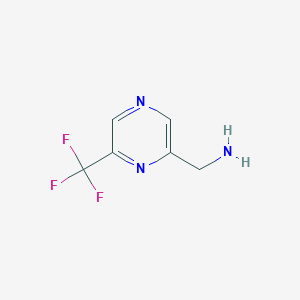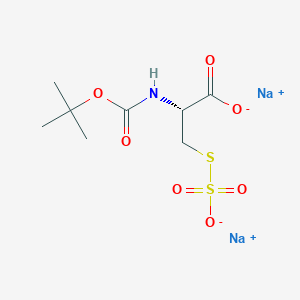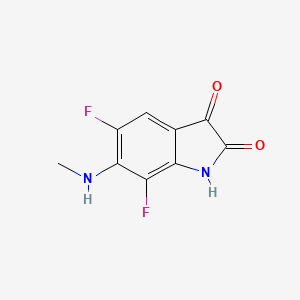
5,7-Difluoro-6-(methylamino)indoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Difluoro-6-(methylamino)indoline-2,3-dione is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of fluorine atoms at positions 5 and 7, and a methylamino group at position 6, exhibits unique chemical properties that make it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-6-(methylamino)indoline-2,3-dione typically involves multi-step organic reactions. One common method includes the use of an iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C. This reaction consistently yields the corresponding indoline derivative . The process may involve several steps, including halogenation, amination, and cyclization reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Difluoro-6-(methylamino)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indoline ring to indoline derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, amines, and organometallic reagents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indoline derivatives.
Applications De Recherche Scientifique
5,7-Difluoro-6-(methylamino)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,7-Difluoro-6-(methylamino)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indoline-2,3-dione: A parent compound with similar structural features but lacking the fluorine and methylamino groups.
5,6-Difluoroindoline-2,3-dione: Similar to 5,7-Difluoro-6-(methylamino)indoline-2,3-dione but without the methylamino group.
6-Methylaminoindoline-2,3-dione: Lacks the fluorine atoms present in this compound.
Uniqueness
The presence of both fluorine atoms and the methylamino group in this compound imparts unique chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and bioactivity compared to its analogs .
Propriétés
Formule moléculaire |
C9H6F2N2O2 |
|---|---|
Poids moléculaire |
212.15 g/mol |
Nom IUPAC |
5,7-difluoro-6-(methylamino)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6F2N2O2/c1-12-7-4(10)2-3-6(5(7)11)13-9(15)8(3)14/h2,12H,1H3,(H,13,14,15) |
Clé InChI |
ALCGALSUZLIBGE-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C2C(=C1F)NC(=O)C2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


